[1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine
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Overview
Description
[1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine: is an organic compound that features a pyridine ring and a methoxyphenyl group
Mechanism of Action
Mode of Action
Without specific target information, the mode of action for [1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine remains unclear. The presence of a methoxyphenyl group and a pyridinylmethylamine group in its structure suggests potential interactions with various biological targets, possibly through hydrogen bonding or hydrophobic interactions .
Pharmacokinetics
The compound’s molecular weight (242.32 g/mol) suggests it may have suitable properties for absorption and distribution . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway information, it is difficult to predict the compound’s effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine typically involves the reaction of 4-methoxyphenylacetonitrile with 2-pyridinemethanamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild conditions.
Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, substituted amines.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets, making it a valuable tool in drug discovery.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is also used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in material science.
Comparison with Similar Compounds
1-(4-Methoxy-phenyl)-pyrrolidine: This compound shares the methoxyphenyl group but has a pyrrolidine ring instead of a pyridine ring.
1-(4-Methoxyphenyl)piperazine: This compound also contains the methoxyphenyl group but features a piperazine ring.
Uniqueness: The presence of both the pyridine ring and the methoxyphenyl group in [1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine provides unique chemical properties that are not found in the similar compounds mentioned above. This unique structure allows for specific interactions with biological targets and enables a wide range of chemical reactions.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-12(13-6-8-15(18-2)9-7-13)17-11-14-5-3-4-10-16-14/h3-10,12,17H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINUFJPBUFJVCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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